molecular formula C8H7NO2 B13676700 Furo[2,3-b]pyridin-4-ylmethanol

Furo[2,3-b]pyridin-4-ylmethanol

Cat. No.: B13676700
M. Wt: 149.15 g/mol
InChI Key: NUXPMKCWMPPDLQ-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridin-4-ylmethanol: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the furo[2,3-b]pyridine family, known for its versatile pharmacological properties, including potential anticancer activity . The structure of this compound consists of a fused pyridine and furan ring with a hydroxymethyl group attached to the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of furo[2,3-b]pyridin-4-ylmethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . For example, a mixture of nicotinonitrile and sodium ethoxide in ethanol can be stirred to form the desired product .

Industrial Production Methods:

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Furo[2,3-b]pyridin-4-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The hydroxymethyl group can be substituted with other functional groups to create new compounds with potential biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Furo[2,3-b]pyridin-4-ylmethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of furo[2,3-b]pyridin-4-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that it can bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways . This disruption can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

  • Furo[3,2-b]pyridin-2-ylmethanol
  • Furo[3,2-b]pyridin-6-ol
  • Furo[3,2-b]pyridine-6-carbaldehyde

Comparison:

Furo[2,3-b]pyridin-4-ylmethanol is unique due to its specific substitution pattern and the presence of the hydroxymethyl group at the fourth position of the pyridine ring. This structural feature imparts distinct pharmacological properties compared to other furo[2,3-b]pyridine derivatives .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

furo[2,3-b]pyridin-4-ylmethanol

InChI

InChI=1S/C8H7NO2/c10-5-6-1-3-9-8-7(6)2-4-11-8/h1-4,10H,5H2

InChI Key

NUXPMKCWMPPDLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1CO)C=CO2

Origin of Product

United States

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